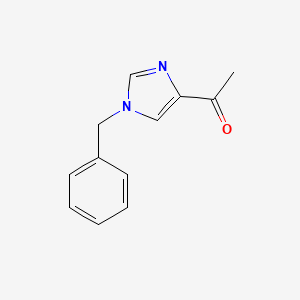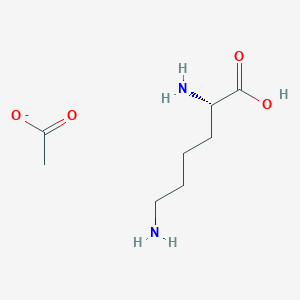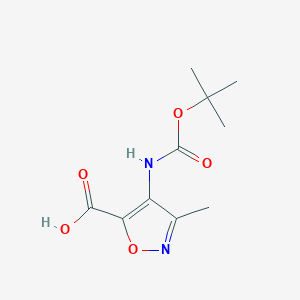
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by a six-membered ring containing two adjacent nitrogen atoms. It is often used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol.
- The mixture is heated under reflux for several hours.
- The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,6-dimethyl-2,5-dihydropyridazine-4-carboxylate
- Ethyl 4,6-dihydroxypyridazine-3-carboxylate
- Ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate
Uniqueness
Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its versatility as a scaffold for further chemical modifications makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3 |
Clé InChI |
DWKRSEJTEMBJCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(=NN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




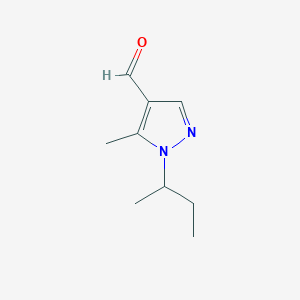
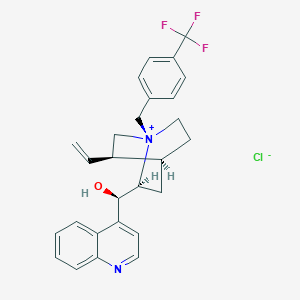

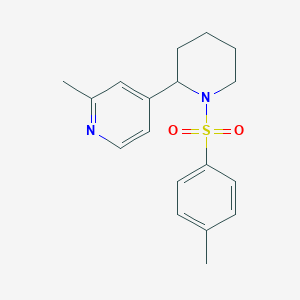
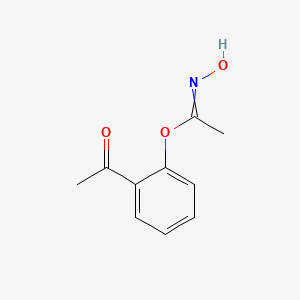
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)

